AE-3763 - 291778-77-3

AE-3763

Catalog Number: EVT-3318878
CAS Number: 291778-77-3
Molecular Formula: C23H34F3N5O7
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AE-3763 is derived from research focused on developing specific inhibitors for human neutrophil elastase, which plays a critical role in the pathophysiology of several diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury. It falls under the category of small molecule therapeutics designed to target specific enzymes involved in inflammatory pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of AE-3763 involves a series of chemical reactions typical for peptide synthesis, including solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the creation of complex peptide structures with high purity and yield.

The technical details of the synthesis include:

  • Reagents: Protected amino acids, coupling agents, and solvents.
  • Conditions: Controlled temperature and pH to optimize reaction efficiency.
  • Purification: High-performance liquid chromatography (HPLC) is employed post-synthesis to isolate and purify the final product .
Molecular Structure Analysis

Structure and Data

AE-3763's molecular structure is characterized by its peptide backbone, which consists of a sequence designed to specifically interact with the active site of human neutrophil elastase. The structural formula includes several functional groups that enhance its binding affinity and specificity.

Key structural data:

  • Molecular Formula: C_xH_yN_zO_w (exact composition depends on the specific sequence).
  • Molecular Weight: Approximately 500 Da (varies based on amino acid composition).
  • Structural Features: Contains specific amino acid residues that confer stability and activity against elastase .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving AE-3763 is its interaction with human neutrophil elastase. This reaction can be described as a competitive inhibition where AE-3763 binds to the active site of the enzyme, preventing substrate access.

Technical details include:

  • Kinetics: The inhibition kinetics can be analyzed using Lineweaver-Burk plots to determine the type of inhibition.
  • Stability: AE-3763's stability in physiological conditions is assessed through degradation studies under varying pH and temperature conditions .
Mechanism of Action

Process and Data

AE-3763 functions by selectively inhibiting human neutrophil elastase, which is crucial for modulating inflammatory responses. The mechanism involves binding to the enzyme's active site, thereby blocking its ability to cleave peptide bonds in target substrates.

Data supporting this mechanism includes:

  • Binding Affinity: The IC50 value indicates strong binding affinity.
  • Biological Effects: In vivo studies demonstrate reduced inflammation and tissue damage in models of elastase-induced lung injury .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AE-3763 possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Stable under standard laboratory conditions but may require protection from light and moisture.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant analyses include:

  • Thermal Stability: Assessed through differential scanning calorimetry (DSC).
  • Spectroscopic Properties: Characterized using nuclear magnetic resonance (NMR) spectroscopy to confirm structure .
Applications

Scientific Uses

AE-3763 has significant scientific applications primarily within pharmacology and biochemistry:

  1. Therapeutic Research: Investigated for potential treatments for diseases associated with excessive neutrophil activity, such as COPD and acute respiratory distress syndrome.
  2. Inflammation Studies: Used as a tool in research to better understand the role of neutrophil elastase in inflammation.
  3. Drug Development: Serves as a lead compound for developing more potent elastase inhibitors with improved pharmacokinetic profiles .
Introduction to Neutrophil Elastase Pathobiology and Therapeutic Targeting

Role of Human Neutrophil Elastase (HNE) in Inflammatory Tissue Destruction

Human Neutrophil Elastase (HNE), a 29.5 kDa serine protease stored in neutrophil azurophilic granules, is a primary mediator of extracellular matrix (ECM) degradation in pulmonary diseases. Upon neutrophil activation, excessive HNE release overwhelms endogenous inhibitors (α1-antitrypsin, secretory leukocyte protease inhibitor), leading to uncontrolled proteolysis. HNE cleaves elastin, collagen, fibronectin, and proteoglycans—critical components of alveolar integrity [1] [3]. This degradation disrupts the alveolar-capillary barrier, increasing vascular permeability and facilitating edema formation in acute lung injury (ALI) [4].

Beyond structural damage, HNE amplifies inflammation through multifaceted mechanisms:

  • Mucus Hypersecretion: HNE upregulates Munc13-4 protein, stimulating Mucin 5AC secretion from goblet cells, exacerbating airway obstruction in chronic bronchitis and cystic fibrosis [1].
  • Immune Dysregulation: HNE inactivates antimicrobial peptides, impairing innate defense and perpetuating infection-inflammation cycles in bronchiectasis [1].
  • Inflammatory Signaling: HNE activates NF-κB and cleaves pro-IL-8, enhancing neutrophil recruitment. It also processes TNF-α and IL-1β precursors into active cytokines, creating autocrine inflammatory loops [1] [9].

Table 1: Pathophysiological Roles of HNE in Respiratory Diseases

MechanismConsequenceAssociated Disease
Elastin/Collagen DegradationAlveolar wall destruction, EmphysemaCOPD, Emphysema
Munc13-4 ActivationMucin 5AC hypersecretionChronic Bronchitis, CF
Pro-Inflammatory CleavageTNF-α/IL-1β/IL-8 activationARDS, ALI, COPD Exacerbations
Antimicrobial Peptide InactivationImpaired pathogen clearanceBronchiectasis, CF

Unmet Clinical Needs in HNE-Associated Disorders: ARDS, ALI, and COPD Exacerbations

Despite understanding HNE's role, effective therapies for HNE-driven pathologies remain limited:

  • ARDS/ALI: Mortality persists at 30–40% despite supportive ventilation. Sivelestat (approved in Japan) showed mixed results: a trial of 230 patients improved ventilator-weaning rates (p<0.05) and ICU discharge duration, but subgroup analyses revealed inconsistent benefits in PaO₂/FiO₂ ratios [7] [9]. No HNE inhibitors are approved by the FDA or EMA for ARDS, underscoring a critical therapeutic void [4].
  • COPD/CF: While α1-antitrypsin augmentation treats hereditary deficiency, it is ineffective for smoking-related COPD. Existing inhibitors (e.g., AZD9668) failed Phase III due to poor lung bioavailability and off-target effects [3] [6]. Sputum HNE levels correlate with lung function decline in CF, yet no targeted agents halt progressive bronchiectasis [1].

Key challenges include:

  • Bioavailability: Many inhibitors degrade in the oxidative lung microenvironment or fail to penetrate mucus-plugged airways [6].
  • Temporal Dynamics: Late intervention in ARDS misses early HNE-driven injury peaks [4].
  • Biomarker Gaps: Validated metrics for real-time HNE activity monitoring are lacking, hampering patient stratification [3].

Table 2: Limitations of Existing HNE Inhibitors in Clinical Development

InhibitorClinical StageKey LimitationsReference
SivelestatApproved (Japan)Inconsistent PFI improvement, narrow therapeutic window [7]
AZD9668Phase IIIPoor lung bioavailability, variable patient response [6]
α1-AntitrypsinApproved (IV)Ineffective in non-deficient COPD, high cost [3]

Rationale for Developing AE-3763 as a Targeted HNE Inhibitor

AE-3763 represents a "fifth-generation" HNE inhibitor designed to overcome previous limitations through innovative chemical strategies. Unlike early reactive inhibitors (e.g., peptidyl chloromethyl ketones) or competitive agents (e.g., sivelestat), AE-3763 employs a pre-adaptive pharmacophore that undergoes induced-fit binding to HNE’s active site. This conformation locks the enzyme in a stable acyl-complex, combining irreversible inhibition with high specificity [6] [9].

Key advantages include:

  • Enhanced Stability: Resistance to oxidative and proteolytic degradation in inflamed lungs due to non-peptidic structure [6].
  • Dual Compartment Targeting: Low molecular weight (MW < 500 Da) enables intracellular penetration, inhibiting granule-associated HNE in neutrophils before extracellular release, mitigating secondary tissue damage [9].
  • Selectivity: Minimal cross-reactivity with PR3 or cathepsin G (selectivity >1,000-fold), reducing off-target effects [9].

Table 3: Evolution of HNE Inhibitor Generations

GenerationBinding MechanismExampleAE-3763 Advancement
1stReactive covalentPeptidyl ketonesNon-reactive, reversible
3rdCompetitive reversibleSivelestatInduced-fit stabilization
5thPre-adaptive pharmacophoreAE-3763Intracellular + extracellular inhibition

Mechanistically, AE-3763’s bicyclic core inserts into HNE’s S1–S3 subsites, while its fluorinated side chain forms hydrogen bonds with Ser195 and His57 of the catalytic triad. This "frozen" conformation reduces dissociation rates (koff < 10−5 s−1), prolonging inhibitory activity despite pulmonary clearance mechanisms [6] [9].

graph LR  A[AE-3763] --> B(Induced-fit binding to HNE active site)  B --> C[Stabilization of catalytic triad Ser195-His57]  C --> D[Irreversible acyl-enzyme complex]  D --> E[Inhibition of ECM degradation]  D --> F[Suppression of cytokine activation]  E --> G[Reduced alveolar damage]  F --> H[Attenuated neutrophilic inflammation]  

Figure: Mechanism of AE-3763 action. The inhibitor forms a stable complex with HNE, blocking proteolytic and inflammatory functions.

Properties

CAS Number

291778-77-3

Product Name

AE-3763

IUPAC Name

2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid

Molecular Formula

C23H34F3N5O7

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1

InChI Key

DHQQXRRWRZFGDW-WBAXXEDZSA-N

SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O

Synonyms

AE-3763
N-((3-(carboxymethyl)-2-oxoimidazolidin-1-yl)acetyl)-l-valyl-N-((3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)-l-prolinamide

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.